molecular formula C17H21N5O4 B2689061 ethyl 4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate CAS No. 1226446-60-1

ethyl 4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No. B2689061
CAS RN: 1226446-60-1
M. Wt: 359.386
InChI Key: NVECVJJPIYFRDF-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The presence of the methoxyphenyl group and the triazole ring suggests that this compound might have interesting biological activities, as these groups are often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring and the triazole ring in a linear arrangement, due to the carbonyl linkers. The methoxyphenyl group might cause some steric hindrance, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl group, the triazole ring, and the piperazine ring. The methoxy group might undergo demethylation reactions under certain conditions, while the triazole ring might participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might improve its solubility in water, while the methoxyphenyl group might increase its lipophilicity .

Scientific Research Applications

Synthesis and Applications

  • Synthesis and Antimicrobial Activities : The synthesis of novel triazole derivatives, including compounds related to ethyl 4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate, has been explored. These compounds exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Reduction, Mannich Reaction, and Antimicrobial Activity : Derivatives of ethyl 4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl acetates have shown promising results in antimicrobial activity studies (Fandaklı et al., 2012).

  • Biological Activity and SAR Studies : The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus has led to the creation of new analogues of azole class antifungals. These compounds demonstrated antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).

  • Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates derivatives were synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some of these compounds showed good to moderate antimicrobial activity (Başoğlu et al., 2013).

  • Chemistry of Iminofurans : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates were studied, with reactions involving piperazine yielding N,N′-disubstituted piperazine derivatives. This research contributes to the understanding of iminofuran chemistry (Vasileva et al., 2018).

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied to understand the conformation and arrangement of these molecules (Faizi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The piperazine ring is known to interact with a variety of biological targets, contributing to the bioactivity of many drugs .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could investigate its synthesis, reactivity, and physical and chemical properties .

properties

IUPAC Name

ethyl 4-[1-(4-methoxyphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-26-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECVJJPIYFRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

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